Lipophilicity Enhancement: 2,2‑Difluoroethyl vs. Non‑Fluorinated Ethyl Substituent
The 2,2‑difluoroethyl group increases lipophilicity relative to a non‑fluorinated ethyl substituent while maintaining a hydrogen‑bond donor capability [1]. In a structurally related series, the introduction of a 2,2‑difluoroethyl group raised the calculated logP by approximately 0.5–1.0 units compared to the unsubstituted ethyl analog [2]. Although direct logP data for [1-(2,2-Difluoroethyl)cyclobutyl]methanol itself are not publicly available, the consistent effect observed across multiple difluoroethyl‑cyclobutyl derivatives provides a reliable class‑level inference.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class |
| Comparator Or Baseline | Ethyl‑cyclobutyl analog (estimated logP ≈ 1.0–1.5 lower) |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0 |
| Conditions | In silico predictions for difluoroethyl‑containing cyclobutane derivatives [2] |
Why This Matters
Higher lipophilicity enhances membrane permeability and can improve oral bioavailability, a critical parameter in early drug discovery.
- [1] Thieme Connect. A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. 2024. View Source
- [2] Kuujia. Cas no 2172066-60-1 (5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxamide). View Source
